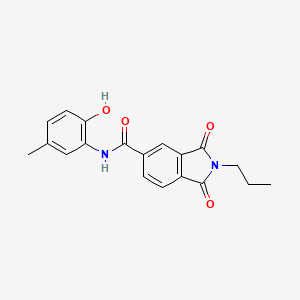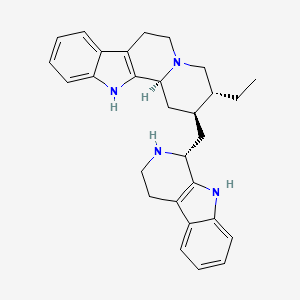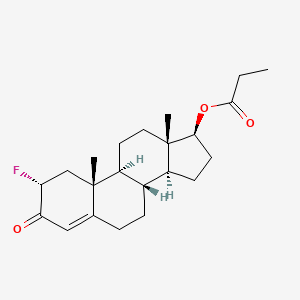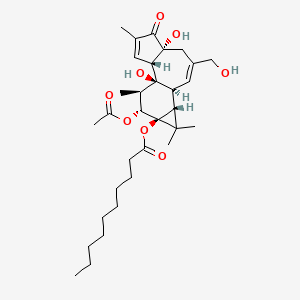
Phorbol acetate, caprate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phorbol acetate, caprate is a natural product found in Croton tiglium with data available.
Wissenschaftliche Forschungsanwendungen
Separation Techniques and Synthesis
- Biphasic Alcoholysis for Separating Phorbol: A study introduced a method for obtaining phorbol from croton oil, enhancing its application in synthesizing phorbol esters with specific therapeutic efficacy (Fan et al., 2023).
Antimicrobial and Antimycobacterial Properties
- Antimycobacterial Activity: Phorbol esters from the fruits of Sapium indicum exhibited antimycobacterial activity, suggesting potential in treating mycobacterial infections (Chumkaew et al., 2003).
Pharmacology and Molecular Interactions
- Total Synthesis of Phorbol: A study achieved the total synthesis of phorbol, the primary member of the tigliane diterpene family, which is significant due to its complex structure and potential medicinal applications (Kawamura et al., 2016).
- Effects on Cyclooxygenases: New phorbol derivatives were isolated and demonstrated anti-inflammatory activity, offering insights into potential therapeutic applications (Ríos & Aguilar-Guadarrama, 2006).
Clinical Applications in Cancer and Hematological Disorders
- Vascular Endothelial Growth Factor Inhibition: Phorbol myristate acetate was studied in the context of inhibiting tumor cell proliferation and angiogenesis (Strumberg et al., 2005).
- Clinical Trial in Hematological Malignancies: Phorbol ester was administered in a Phase I clinical trial to patients with hematological malignancies, exploring its differentiation-inducing properties (Strair et al., 2002).
- Clinical Trial for Refractory Malignancies: Another Phase I clinical trial of phorbol ester (TPA) was conducted for patients with relapsed/refractory malignancies, contributing to the understanding of its therapeutic potential (Schaar et al., 2006).
Cellular and Molecular Studies
- Cytotoxic Phorbol Esters from Croton tiglium: Cytotoxic phorbol esters isolated from Croton tiglium were found to inhibit human tumor cell lines, providing a basis for cancer research (Du et al., 2017).
- PKC-Alpha Activation in Endothelial Cells: A study demonstrated that phorbol ester increases matrix metalloproteinase-9 secretion in capillary endothelial cells, highlighting its role in cellular processes (Park et al., 2003).
Auditory System Research
- Effect on Noise-Induced Hearing Loss: Phorbol ester was examined for its protective effect on noise-induced hearing loss, offering insights into auditory system protection (Liu et al., 2002).
Neuropharmacology
- Effects on Synaptic Depression: Research on the effects of phorbol ester on synaptic depression and glutamate receptors in cerebellar Purkinje cells contributes to our understanding of neural plasticity and neurotransmission (Endo & Launey, 2003).
Anti-HIV Research
- Anti-HIV Phorbol Esters: Phorbol diesters isolated from Croton tiglium seeds were evaluated for their inhibitory effects on HIV, highlighting their potential in HIV research (El-mekkawy et al., 2000).
Eigenschaften
CAS-Nummer |
20839-15-0 |
|---|---|
Produktname |
Phorbol acetate, caprate |
Molekularformel |
C32H48O8 |
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1 |
InChI-Schlüssel |
CSJWNHJJHIAAIG-SVOQZPEWSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
SMILES |
CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Kanonische SMILES |
CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |
Andere CAS-Nummern |
28878-88-8 |
Synonyme |
12-O-acetylphorbol-13-decanoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




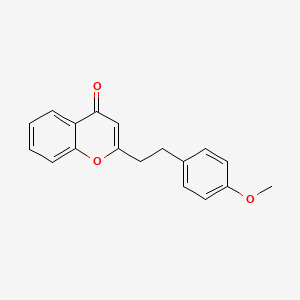
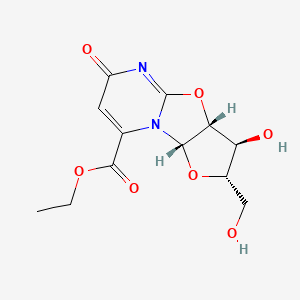
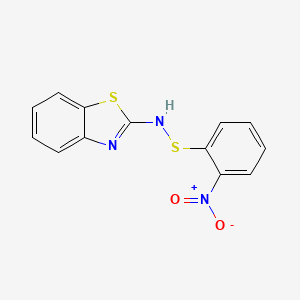

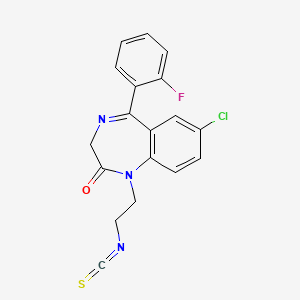

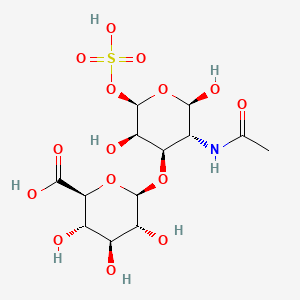
![4-[[[(2-Methoxyphenyl)methylamino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1200872.png)
![3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline](/img/structure/B1200873.png)
![2-[[[(5-Chloro-2-pyridinyl)amino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1200874.png)
